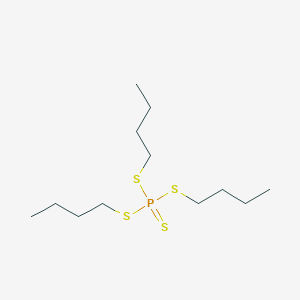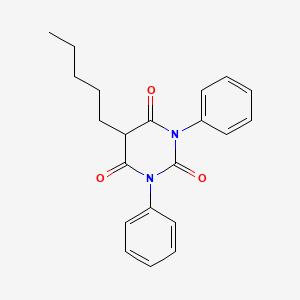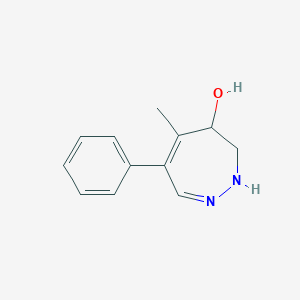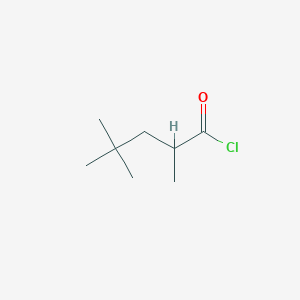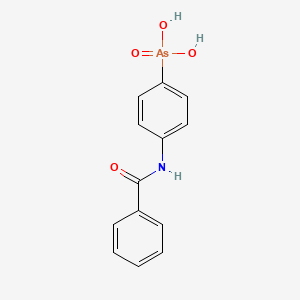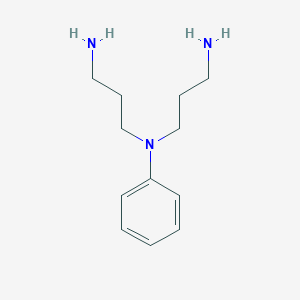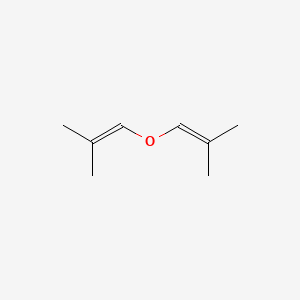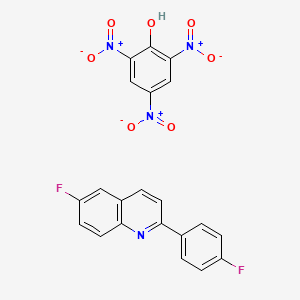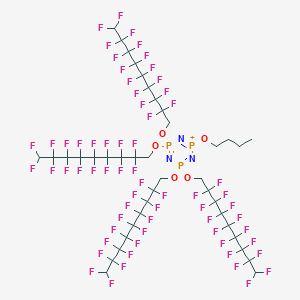
5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole: is an organic compound characterized by the presence of a dodecylsulfanyl group attached to a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole typically involves the reaction of a dodecylthiol with a suitable pyrrole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by optimizing parameters such as reaction time, temperature, and solvent volume. Additionally, purification techniques such as distillation or chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The dodecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its amphiphilic nature makes it suitable for applications requiring surface-active properties.
Mechanism of Action
The mechanism of action of 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The dodecylsulfanyl group can modulate the compound’s binding affinity and specificity, leading to various biological effects. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or membrane interactions.
Comparison with Similar Compounds
- 4,7-Bis(dodecylsulfanyl)-[2,3,1]benzothiadiazole
- 4,7-Bis(dodecylsulfanyl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- 4,7-Bis(dodecylsulfanyl)-[1,2,5]thiadiazolo[3,4-c]pyridazine
Comparison: Compared to these similar compounds, 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole exhibits unique properties due to the presence of the dihydropyrrole ring. This structural difference can influence its reactivity, stability, and interactions with other molecules. The compound’s specific arrangement of functional groups also contributes to its distinct chemical and biological behavior.
Properties
CAS No. |
5397-00-2 |
|---|---|
Molecular Formula |
C16H31NS |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
5-dodecylsulfanyl-2,3-dihydro-1H-pyrrole |
InChI |
InChI=1S/C16H31NS/c1-2-3-4-5-6-7-8-9-10-11-15-18-16-13-12-14-17-16/h13,17H,2-12,14-15H2,1H3 |
InChI Key |
ZGGBONCXSDTPTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


